INCB000928 (Zilurgisertib): A Technical Guide to its ALK2 Inhibition Pathway and Therapeutic Potential
INCB000928 (Zilurgisertib): A Technical Guide to its ALK2 Inhibition Pathway and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB000928, also known as zilurgisertib, is a potent and selective, orally bioavailable small molecule inhibitor of Activin A receptor type 1 (ACVR1), commonly known as Activin Receptor-Like Kinase 2 (ALK2).[1][2][3] ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway, which is essential for various biological processes, including iron homeostasis and bone formation.[4] Dysregulation of the ALK2 signaling pathway is implicated in the pathophysiology of several diseases, including anemia of chronic disease and the rare genetic disorder fibrodysplasia ossificans progressiva (FOP).[4][5] This technical guide provides an in-depth overview of the ALK2 inhibition pathway of INCB000928, summarizing key preclinical and clinical data, and detailing relevant experimental methodologies.
Core Mechanism of Action: ALK2 Inhibition
INCB000928 exerts its therapeutic effects by directly targeting and inhibiting the kinase activity of ALK2.[1] In pathological conditions such as anemia of chronic disease, elevated levels of inflammatory cytokines stimulate the production of hepcidin, the master regulator of iron homeostasis.[6] Hepcidin induction is mediated through the BMP/SMAD signaling pathway, where ALK2 is a key upstream kinase.[6] By inhibiting ALK2, INCB000928 effectively blocks the downstream phosphorylation of SMAD1 and SMAD5, leading to a reduction in hepcidin expression.[1][7] Decreased hepcidin levels result in increased iron availability for erythropoiesis, thereby ameliorating anemia.[1]
In the context of FOP, a disease caused by gain-of-function mutations in the ACVR1 gene, INCB000928 inhibits the aberrant, ligand-independent activation of ALK2, which is responsible for the formation of heterotopic ossification (HO).[5] Preclinical studies have demonstrated that zilurgisertib can potently inhibit both wild-type and mutant ALK2.[3]
Quantitative Preclinical and Clinical Data
The following tables summarize the key quantitative data for INCB000928 from preclinical and clinical studies.
Table 1: Preclinical In Vitro Activity of INCB000928
| Parameter | Value | Cell Line/Assay Condition |
| ALK2 IC50 | 11 nM | Biochemical kinase assay |
| ALK2 IC50 | 15 nM | Biochemical assay |
| SMAD1/5 Phosphorylation IC50 | 63 nM | Cellular assay |
| SMAD1/5 Phosphorylation IC50 | 69 nM | Cellular assay |
| Hepcidin Production IC50 | 20 nM | Huh-7 cells stimulated with BMP-6 |
IC50: Half-maximal inhibitory concentration
Table 2: Preclinical In Vivo Efficacy in a Mouse Model of Cancer-Induced Anemia
| Parameter | Effect of INCB000928 |
| Hemoglobin | Dose-dependent increase of 2-3 g/dL |
| Red Blood Cell Count | Dose-dependent increase |
| Liver pSMAD Levels | Reduced by ≥50% vs. vehicle control |
| Circulating Hepcidin Levels | Reduced by ≥50% vs. vehicle control |
Table 3: Phase 1 Pharmacokinetic Profile of INCB000928 in Healthy Volunteers
| Parameter | Value | Dosing |
| Time to Maximum Plasma Concentration (Tmax) | 2-4 hours | Single and multiple ascending doses |
| Predicted Half-life (t1/2) | Approximately 24-27 hours | Single and multiple ascending doses |
Table 4: Preliminary Efficacy in Phase 1/2 Study (NCT04455841) in Myelofibrosis Patients with Anemia
| Patient Population | Endpoint | Response Rate |
| Non-transfusion dependent | Hemoglobin increase of ≥1.5 g/dL | 18% (4 out of 22 patients) |
| Transfusion dependent | Transfusion independence | Not observed at data cutoff |
Experimental Protocols
Biochemical Kinase Assay (LANCE® Ultra Kinase Assay)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB000928 against ALK2 kinase activity.
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Methodology: The biochemical kinase activity was evaluated at 100 µM ATP using the LANCE® Ultra Kinase Assay (PerkinElmer).[1] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. The assay was performed with varying concentrations of INCB000928 to determine the concentration at which 50% of the kinase activity is inhibited.
Cell-Based Hepcidin Production Assay
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Objective: To assess the ability of INCB000928 to inhibit BMP-6-induced hepcidin production in a cellular context.
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Methodology:
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Huh-7 cells, a human hepatoma cell line, were used.[7]
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Cells were stimulated with Bone Morphogenetic Protein 6 (BMP-6) to induce hepcidin production.
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Varying concentrations of INCB000928 were added to the cell cultures.
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After an incubation period, the concentration of hepcidin in the cell supernatant was measured using a competitive enzyme-linked immunosorbent assay (ELISA).[1]
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The IC50 value was calculated as the concentration of INCB000928 that resulted in a 50% reduction in hepcidin production compared to the BMP-6 stimulated control.
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In Vivo Mouse Model of Cancer-Induced Anemia
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Objective: To evaluate the in vivo efficacy of INCB000928 in a disease-relevant animal model.
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Methodology:
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B16F10 melanoma cells were injected intraperitoneally into mice to induce a metastatic tumor model that leads to anemia.[1]
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One week after cell injection, mice were treated with vehicle control or varying doses of INCB000928.
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Blood samples were collected to measure hemoglobin and red blood cell counts.
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At the end of the study, liver tissue was collected and homogenized to measure the levels of phosphorylated SMAD1 (pSMAD1) by ELISA.[1]
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Circulating hepcidin levels in the blood were also measured by ELISA.[1]
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Phase 1/2 Clinical Trial (NCT04455841)
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Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of INCB000928 as monotherapy or in combination with ruxolitinib in patients with myelofibrosis and anemia.[2][8]
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Study Design: An open-label, dose-escalation and expansion study.[2][8]
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Patient Population: Adults with primary or secondary myelofibrosis who are transfusion-dependent or have symptomatic anemia.[9]
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Primary Endpoint: Safety and tolerability.[8]
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Secondary Endpoints: Efficacy (anemia response), pharmacokinetics, and pharmacodynamics (hepcidin and iron metabolism parameters).[8]
Visualizations
Caption: ALK2 signaling pathway and the inhibitory action of INCB000928.
Caption: Experimental workflow for the evaluation of INCB000928.
References
- 1. incytemi.com [incytemi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Zilurgisertib With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifopa.org [ifopa.org]
- 6. researchgate.net [researchgate.net]
- 7. Paper: ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor Zilurgisertib in Combination with Ruxolitinib [ash.confex.com]
- 8. ascopubs.org [ascopubs.org]
- 9. P1022: PHASE 1/2 STUDY OF THE ACTIVIN RECEPTOR-LIKE KINASE 2 (ALK2) INHIBITOR ZILURGISERTIB (INCB000928, LIMBER-104) AS MONOTHERAPY OR WITH RUXOLITINIB IN PATIENTS WITH ANEMIA DUE TO MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
